molecular formula C31H23Cl2NO4 B11040552 (1Z)-8-chloro-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-chloro-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040552
M. Wt: 544.4 g/mol
InChI Key: DPAXVOAHKBPRAA-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthesis involves a five-step sequence starting from pyrrol-2-carbonitrile, which is converted to a key synthetic intermediate, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide.
    • The key step includes the reaction of 2-bromopyrrole with zinc [314^C]-cyanide to form the cyano-labeled intermediate.
  • Chemical Reactions Analysis

    • The compound undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Used as a probe for studying CCK receptors and their ligands.
    • In biology: Investigated for its effects on gut motility and satiety.
    • In medicine: Potential applications in gastrointestinal disorders and neuromodulation.
    • In industry: Limited applications due to its specialized role.
  • Mechanism of Action

    • The compound likely interacts with CCK-A receptors, modulating their activity.
    • Molecular targets include receptor binding sites and downstream signaling pathways.
  • Comparison with Similar Compounds

    • Uniqueness lies in its 1,4-benzodiazepine structure.
    • Similar compounds include devazepide, FK480 (CCK-A antagonists), and GW5823 (CCK-A agonist).

    Properties

    Molecular Formula

    C31H23Cl2NO4

    Molecular Weight

    544.4 g/mol

    IUPAC Name

    (3Z)-6-chloro-9-(4-chlorophenyl)-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

    InChI

    InChI=1S/C31H23Cl2NO4/c1-30(2)16-31(3,18-8-10-19(32)11-9-18)24-14-20(33)13-21-22(28(36)34(30)27(21)24)15-25(35)23-12-17-6-4-5-7-26(17)38-29(23)37/h4-15H,16H2,1-3H3/b22-15-

    InChI Key

    DPAXVOAHKBPRAA-JCMHNJIXSA-N

    Isomeric SMILES

    CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\C(=O)C4=CC5=CC=CC=C5OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C

    Canonical SMILES

    CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=CC=CC=C5OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C

    Origin of Product

    United States

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